molecular formula C8H10N2O2 B1380419 5-Amino-2-ethylpyridine-3-carboxylic acid CAS No. 1783496-69-4

5-Amino-2-ethylpyridine-3-carboxylic acid

Cat. No. B1380419
CAS RN: 1783496-69-4
M. Wt: 166.18 g/mol
InChI Key: LRXBVKMBURCAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-ethylpyridine-3-carboxylic acid (AEPCA) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. AEPCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in the synthesis of other organic compounds, such as polymers and polyelectrolytes. AEPCA has a wide range of applications in the fields of medicine, agriculture, and biochemistry.

Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 was investigated, highlighting the synthesis of 6-aminonicotinic acid. This process utilized ionic liquid under mild conditions without the need for volatile and toxic solvents, catalysts, or supporting electrolytes. The method achieved a 75% yield and 100% selectivity for 6-aminonicotinic acid under optimized conditions, with successful recycling of the ionic liquid (Feng et al., 2010).

Ligand Synthesis for Complexation

Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid demonstrated the ability to create complex ligands suitable for the complexation of lanthanide(III) cations. These ligands were synthesized starting from pivotal building blocks and showed potential for use in creating diverse molecular structures (Charbonnière, Weibel, & Ziessel, 2001).

Potential Antiallergic Compounds

A study explored the synthesis and reactions of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carbonsäureester, which were synthesized from ethyl 3-aminobenzo[b]furan-2-carboxylate. This work provided insight into the potential antiallergic applications of the synthesized compounds, showcasing their stability and possible medicinal properties (Görlitzer & Kramer, 2000).

Supramolecular Synthons in Crystal Engineering

Research into the crystalline adducts of substituted salicylic acids with 4-aminopyridine explored the formation of contact and separated ionic complexes. This study revealed diverse supramolecular synthons, contributing to the understanding of how these structures can be manipulated for various applications in crystal engineering and design (Montis & Hursthouse, 2012).

Ruthenium-catalyzed Synthesis

A protocol based on ruthenium-catalyzed cycloaddition was developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method facilitated the preparation of triazole-based scaffolds, highlighting the versatility of this approach in synthesizing compounds with potential as peptidomimetics or biologically active compounds (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-2-ethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXBVKMBURCAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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